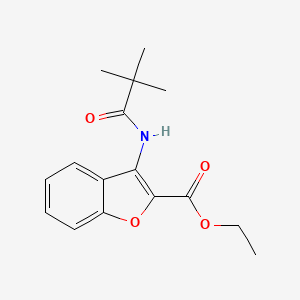

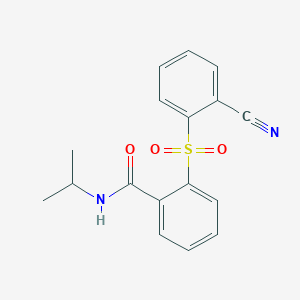

Ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

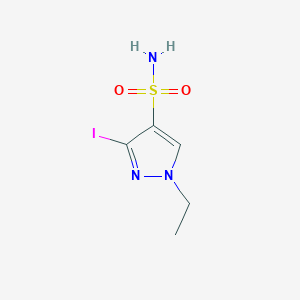

Ethyl 3-pivalamidobenzofuran-2-carboxylate is a complex organic compound. It likely contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), an amide group (derived from pivalic acid), and an ester group (derived from ethyl and carboxylic acid) .

Synthesis Analysis

While specific synthesis methods for Ethyl 3-pivalamidobenzofuran-2-carboxylate are not available, benzofuran derivatives can be synthesized through various methods. One common method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling .

Aplicaciones Científicas De Investigación

Photoisomerization Studies : Pazdera et al. (1997) reported on the synthesis, isomerization, and structure elucidation of certain compounds, including those similar to Ethyl 3-pivalamidobenzofuran-2-carboxylate. This research is significant in understanding the photochemical properties of these compounds (Pazdera et al., 1997).

Intramolecular Functionalization : Ladd, Belouin, and Charette (2016) explored intramolecular Pd-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides, highlighting the potential for creating diverse ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates (Ladd, Belouin, & Charette, 2016).

Synthesis of Prodrugs : Wagner, Grill, and Henschler (1980) synthesized a series of 3'-(O-acyl) derivatives of ethyl 3-pivalamidobenzofuran-2-carboxylate, demonstrating structure-solubility and lipophilicity correlations (Wagner, Grill, & Henschler, 1980).

Kinetic Resolution in Synthesis : Shiina et al. (2010) conducted kinetic resolution of racemic alpha-arylalkanoic acids, using compounds related to Ethyl 3-pivalamidobenzofuran-2-carboxylate, to produce optically active carboxylic esters (Shiina et al., 2010).

Synthesis of Trifluoromethyl Heterocycles : Honey, Pasceri, Lewis, and Moody (2012) used Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound structurally related to Ethyl 3-pivalamidobenzofuran-2-carboxylate, for synthesizing a variety of trifluoromethyl heterocycles (Honey et al., 2012).

Antibacterial and Antifungal Activity : Altundas et al. (2010) studied the antibacterial and antifungal activity of certain Ethyl 2-substituted aminothiophene-3-carboxylates, highlighting their effectiveness against various bacteria and yeast strains (Altundas et al., 2010).

Nickel-Catalyzed Intramolecular C–H Arylation : Wang, Ferguson, and Kalyani (2013) described a method for nickel-catalyzed intramolecular C–H arylation using aryl pivalates, a process relevant to the synthesis of compounds like Ethyl 3-pivalamidobenzofuran-2-carboxylate (Wang, Ferguson, & Kalyani, 2013).

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

This interaction can lead to a variety of biological activities, as seen with indole derivatives .

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been shown to possess various biological activities .

Propiedades

IUPAC Name |

ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-5-20-14(18)13-12(17-15(19)16(2,3)4)10-8-6-7-9-11(10)21-13/h6-9H,5H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPMICROHMOLBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320803 |

Source

|

| Record name | ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816268 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

847405-42-9 |

Source

|

| Record name | ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784827.png)

![6-(2-naphthyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2784833.png)

![Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid](/img/structure/B2784841.png)

![2-(4-ETHOXYPHENYL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE](/img/structure/B2784843.png)

![2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2784849.png)